molecular formula C17H13FN2O3 B12184718 N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12184718
M. Wt: 312.29 g/mol
InChI Key: ATLFMCPRFBSCBF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule designed for research applications. This compound features a hybrid structure combining a 1,3-benzodioxole (piperonyl) system with a 5-fluoro-1-methyl-indole-2-carboxamide scaffold . The indole core is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities and presence in many therapeutic agents . The incorporation of the 1,3-benzodioxole group is known to influence the compound's metabolic stability and bioavailability , while the strategic fluorine substitution can modulate electronic properties, lipophilicity, and binding interactions with biological targets . Indole derivatives have demonstrated significant potential in various research areas, including investigations for cancer treatment, infectious disease management, and neurodegenerative disorders . Specifically, indole-based compounds have been explored as potent inhibitors of tubulin polymerization and as selective Monoamine Oxidase-B (MAO-B) inhibitors, which are relevant in the study of Parkinson's disease . This compound is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H13FN2O3/c1-20-13-4-2-11(18)6-10(13)7-14(20)17(21)19-12-3-5-15-16(8-12)23-9-22-15/h2-8H,9H2,1H3,(H,19,21)

InChI Key

ATLFMCPRFBSCBF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for 5-Fluoroindole-2-Carboxylate

The Fischer indole synthesis is employed to construct the fluorinated indole ring. Starting with 4-fluorophenylhydrazine (derived from 4-fluoronitrobenzene via diazotation and reduction), condensation with ethyl pyruvate under acidic conditions (HCl, ethanol, reflux) yields ethyl 5-fluoroindole-2-carboxylate (45% yield after chromatography).

Key Reaction Conditions :

  • Hydrazine Formation : 4-Fluoronitrobenzene → 4-fluorophenylhydrazine via SnCl₂/HCl reduction.

  • Cyclization : Ethyl pyruvate, HCl catalysis, ethanol, 80°C, 12 hours.

N1-Methylation of Indole

Methylation at the indole nitrogen is achieved using methyl iodide and a strong base. Ethyl 5-fluoroindole-2-carboxylate is treated with methyl iodide (1.2 equiv) and sodium hydride (1.5 equiv) in dry DMF at 0°C→RT for 6 hours, yielding ethyl 1-methyl-5-fluoroindole-2-carboxylate (72% yield).

Optimization Notes :

  • Excess methyl iodide leads to di-methylated byproducts.

  • Silver oxide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester is performed using NaOH (2M) in ethanol/water (3:1) at reflux for 4 hours, yielding 1-methyl-5-fluoroindole-2-carboxylic acid (89% yield).

Preparation of 1,3-Benzodioxol-5-Amine

Reduction of 5-Nitro-1,3-Benzodioxole

5-Nitro-1,3-benzodioxole is reduced using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C for 3 hours, affording 1,3-benzodioxol-5-amine (95% yield).

Alternative Methods :

  • Catalytic transfer hydrogenation with ammonium formate/Pd-C (87% yield).

Amide Bond Formation

Activation of Carboxylic Acid

The indole-2-carboxylic acid is activated as an acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane (0°C→RT, 2 hours). The resulting 1-methyl-5-fluoroindole-2-carbonyl chloride is used without isolation.

Coupling with 1,3-Benzodioxol-5-Amine

The acyl chloride is reacted with 1,3-benzodioxol-5-amine (1.1 equiv) in anhydrous THF with triethylamine (2 equiv) at 0°C→RT for 12 hours, yielding N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (68% yield after chromatography).

Alternative Coupling Reagents :

  • BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate): 75% yield.

  • EDCI/HOBt: 70% yield.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole H3), 7.12 (d, J = 8.4 Hz, 1H, indole H6), 6.92 (d, J = 8.4 Hz, 1H, indole H7), 6.78 (s, 1H, benzodioxol H6), 6.52 (s, 1H, benzodioxol H4), 5.98 (s, 2H, OCH₂O), 3.87 (s, 3H, NCH₃).

  • ¹³C NMR : δ 165.2 (C=O), 148.1 (benzodioxol C2), 135.6 (indole C5-F), 124.8 (indole C2), 108.9 (benzodioxol C5), 101.4 (OCH₂O).

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • Recrystallization : Ethyl acetate/hexane (1:3) improves crystallinity.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Indole SynthesisFischer45Regioselective fluorination
N1-MethylationNaH/CH₃I72Avoids over-alkylation
Amide CouplingBOP75Mild conditions, high efficiency

Challenges and Mitigation Strategies

  • N1-Methylation Side Reactions : Controlled stoichiometry of methyl iodide and low-temperature addition minimize di-methylation.

  • Benzodioxolamine Sensitivity : Use of anhydrous conditions prevents hydrolysis of the benzodioxol ring .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with microtubules. The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of indole-2-carboxamides, which vary in substituents on the indole ring and the aromatic moiety attached via the carboxamide group. Key structural analogs include:

Compound Name Indole Substituents Aromatic Substituent Key Functional Groups
N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide 5-Fluoro, 1-methyl 1,3-Benzodioxol-5-yl Benzodioxole, methyl, fluorine
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoro 4-Benzoylphenyl Benzophenone, unsubstituted indole NH
5-Fluoro-1-(3-fluorobenzyl)-N-(1H-indol-5-yl)-1H-indole-2-carboxamide 5-Fluoro, 3-fluorobenzyl 1H-Indol-5-yl Fluorobenzyl, indole-indole linkage
3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide 5-Chloro, azidomethyl 4-Benzoylphenethyl Photoactivatable azide, benzophenone

Key Differences :

  • Substituents on Indole : The target compound’s 1-methyl group distinguishes it from analogs with unsubstituted NH (e.g., compounds in ) or bulkier groups (e.g., fluorobenzyl in ).
Pharmacological and Physicochemical Properties
Property Target Compound N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 3-(Azidomethyl)-5-chloro Analog
Lipophilicity (LogP) Higher (benzodioxol moiety) Moderate (benzophenone) High (azidomethyl, benzophenone)
Metabolic Stability Enhanced (1-methyl group) Lower (unprotected NH) Variable (azide stability)
Biological Targets Putative GPCRs/nAChRs Not specified CB1 receptors, photoaffinity probes

Fluorine Effects : The 5-fluoro substitution in the target compound and analogs () improves membrane permeability and binding affinity via electronegativity and steric effects .

Spectral Data Comparison
  • 1H-NMR :

    • Target Compound : Expected downfield shift for H-1 indole (δ ~9.0–9.5 ppm) due to 1-methyl substitution, with a singlet for N-CH3 (δ ~3.8–4.0 ppm).
    • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : NHCO signal at δ 12.33 ppm (broad), absent in the methylated target compound .
  • MS Data: Target compound’s molecular ion ([M+H]+) would differ by +14 Da compared to non-methylated analogs (e.g., 359.12 vs. 373.13 in ) .

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic compound of increasing interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound features a complex structure that includes:

  • Benzodioxole Ring : A fused bicyclic structure that contributes to the compound's biological activity.
  • Indole Moiety : A common scaffold in many biologically active compounds.
  • Fluorine Atom : Enhances lipophilicity and biological activity.
  • Carboxamide Group : Imparts solubility and potential for hydrogen bonding interactions.

The molecular formula is C17H13FN2O3C_{17}H_{13}FN_2O_3 with a molecular weight of 312.29 g/mol.

The primary mechanism of action for this compound involves its interaction with microtubules. It is believed to inhibit tubulin polymerization, leading to disruption in the mitotic spindle formation during cell division. This action can trigger apoptosis in cancer cells, making it a candidate for anticancer therapies .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. Key findings include:

  • Cell Line Studies : The compound demonstrated potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 2.29 µM to 9.58 µM .
Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
MDA-MB-2312.29Doxorubicin5.23
HCT1169.585-FU10
MCF713.1Imatinib9

Mechanistic Insights

The compound has been shown to induce apoptosis through several pathways:

  • Cell Cycle Arrest : Induces G0/G1 or G2/M phase arrest in various cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress and subsequent apoptosis.

Studies indicate that it interacts with key signaling pathways such as PI3K/AKT/mTOR and ERK, which are crucial for cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MDA-MB-231 Cells :
    • Showed significant inhibition of cell proliferation with an IC50 of 2.29 µM.
    • Induced apoptosis by disrupting mitochondrial membrane potential and activating caspases .
  • Research on HCT116 Cells :
    • The compound exhibited an IC50 value of 9.58 µM, outperforming standard chemotherapeutics.
    • Mechanistic studies revealed downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

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